1-(4-Methoxy-2,6-dimethylphenyl)ethanone
CAS No.: 60999-76-0
Cat. No.: VC21396950
Molecular Formula: C11H14O2
Molecular Weight: 178.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60999-76-0 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23g/mol |
| IUPAC Name | 1-(4-methoxy-2,6-dimethylphenyl)ethanone |
| Standard InChI | InChI=1S/C11H14O2/c1-7-5-10(13-4)6-8(2)11(7)9(3)12/h5-6H,1-4H3 |
| Standard InChI Key | LOQOGGQUEVRUSS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C(=O)C)C)OC |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)C)C)OC |
Introduction
1-(4-Methoxy-2,6-dimethylphenyl)ethanone is a synthetic organic compound characterized by its methoxy-substituted aromatic ring and a ketone functional group. Its molecular formula is C11H14O2, and it has a molecular weight of approximately 178.23 g/mol . This compound is of interest in various chemical and biological studies due to its structural features and potential applications.
Synthesis and Reactivity
The synthesis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone can be achieved through various organic synthesis methods, such as the Friedel-Crafts acylation reaction. This compound's reactivity primarily involves the ketone group, which is susceptible to nucleophilic attacks. Common reactions include reduction to form alcohols and condensation reactions to form new carbon-carbon bonds.
Biological and Chemical Applications
1-(4-Methoxy-2,6-dimethylphenyl)ethanone serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and dyes. Its structural similarity to other biologically active compounds makes it a candidate for studies on enzyme inhibition and receptor binding.
Spectral Information
Spectral analysis of 1-(4-Methoxy-2,6-dimethylphenyl)ethanone includes techniques such as NMR and IR spectroscopy. The 1H NMR spectrum typically shows signals corresponding to the aromatic protons and the methyl groups attached to the phenyl ring. IR spectroscopy reveals absorption bands characteristic of the carbonyl group and the aromatic ring.
Related Compounds
Several compounds share structural similarities with 1-(4-Methoxy-2,6-dimethylphenyl)ethanone, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)ethanone | C9H10O2 | Lacks dimethyl groups |
| 4-Methoxyacetophenone | C9H10O2 | Contains an additional hydroxyl group |
| 2,2,2-Trifluoro-1-(4-methoxy-2,6-dimethylphenyl)ethanone | C11H11F3O2 | Includes a trifluoromethyl group |
These compounds can serve as comparative models in studying the effects of structural modifications on biological activity and chemical reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume